molecular formula C21H20FN3O2 B6540214 2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide CAS No. 1021266-18-1

2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide

Cat. No.: B6540214
CAS No.: 1021266-18-1
M. Wt: 365.4 g/mol
InChI Key: ISHBEYKDUFBHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide is a synthetic small molecule belonging to the pyridazinone class of compounds, which are recognized for their diverse biological potential in scientific research . The molecular structure integrates a pyridazin-3(2H)-one core, a scaffold noted for its wide spectrum of pharmacological activities, linked via a propyl chain to an acetamide group bearing a 4-fluorophenyl moiety . Pyridazinone derivatives have been extensively studied and reported in scientific literature to possess various biological activities, including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties . These characteristics make such compounds valuable tools for researchers investigating new therapeutic pathways and biological mechanisms. The fluorophenyl and phenyl substituents in its structure are common in medicinal chemistry, often utilized to modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring all necessary protocols are followed for the safe handling and use of this chemical compound.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-18-9-7-16(8-10-18)15-20(26)23-13-4-14-25-21(27)12-11-19(24-25)17-5-2-1-3-6-17/h1-3,5-12H,4,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHBEYKDUFBHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide is a derivative of pyridazine, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H11F4N3O2C_{18}H_{11}F_{4}N_{3}O_{2}, and it features a complex structure that includes a pyridazine ring. The presence of a fluorophenyl group is significant as fluorine substitution often enhances biological activity and metabolic stability.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₁F₄N₃O₂
Molecular Weight363.29 g/mol
IUPAC NameThis compound
SMILESO=C(CN(C(C=C1)=O)N=C1c(cc1)ccc1F)Nc(cc1F)cc(F)c1F

Biological Activity Overview

Pyridazine derivatives have been extensively studied for their anti-inflammatory , antimicrobial , analgesic , and antiplatelet activities. The specific compound has shown promise in various studies:

Anti-inflammatory Activity

Research indicates that pyridazine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. A study demonstrated that certain pyridazine compounds exhibited significant anti-inflammatory effects without causing gastric lesions, suggesting a favorable therapeutic profile .

Antimicrobial Activity

The antimicrobial properties of pyridazine compounds have been highlighted in several studies. For instance, new derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Antiplatelet Activity

Pyridazine compounds have been identified as potential antiplatelet agents, which could be beneficial in treating cardiovascular diseases. In vitro studies have shown that these compounds can inhibit platelet aggregation, thereby reducing the risk of thrombotic events .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • COX Inhibition : Some derivatives act as COX inhibitors, which play a crucial role in the inflammatory process.
  • Nitric Oxide Release : Certain studies suggest that these compounds may enhance nitric oxide production, contributing to vasodilation and improved blood flow.
  • Antimicrobial Mechanisms : The exact mechanisms by which these compounds exert antimicrobial effects are still under investigation but may involve interference with bacterial metabolism or structural integrity.

Case Studies

Several case studies have focused on the pharmacological evaluation of pyridazine derivatives:

Study 1: Analgesic and Anti-inflammatory Properties

A study evaluated sixteen new pyridazine derivatives for their analgesic and anti-inflammatory activities in mice. Among them, a specific propanamide derivative exhibited superior activity compared to others, indicating the potential for developing effective pain management therapies .

Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, certain pyridazine derivatives demonstrated significant antimicrobial activity with lower minimum inhibitory concentrations (MICs), suggesting their viability as alternative antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Areas of Focus:

  • Anti-inflammatory Agents: Research indicates that derivatives of pyridazine compounds exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Activity: The compound's structural features may contribute to antimicrobial effects, which are being explored in the context of resistant bacterial strains.

Pharmacology

Pharmacokinetic and pharmacodynamic studies are essential for understanding how this compound interacts with biological systems.

Research Highlights:

  • Bioavailability Studies: Investigations into the absorption and metabolism of the compound suggest favorable profiles for systemic administration.
  • Mechanism of Action: Studies are ongoing to elucidate how the compound interacts at the molecular level with enzymes and receptors, influencing various biochemical pathways.

Material Science

The compound's unique chemical structure lends itself to applications beyond medicinal uses.

Applications:

  • Polymer Chemistry: Research is exploring the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Nanotechnology: The potential use in nanocarriers for drug delivery systems is being investigated, leveraging its chemical properties to improve targeting and release profiles.

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine compounds showed significant inhibition of pro-inflammatory cytokines in vitro. The specific role of 2-(4-fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide was highlighted as a promising lead compound for further development in anti-inflammatory therapies.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of similar pyridazine derivatives against various bacterial strains. The results indicated that modifications to the phenyl groups significantly enhanced activity against Gram-positive bacteria, suggesting that this compound could be a scaffold for developing new antibiotics.

Case Study 3: Polymer Applications

Research conducted on the integration of this compound into polymeric materials revealed enhanced thermal stability and mechanical properties compared to traditional polymers. This finding indicates potential industrial applications in creating more durable materials for various uses.

Comparison with Similar Compounds

Core Heterocycle Variations

The dihydropyridazinone core distinguishes this compound from benzothiazole-based analogs (e.g., N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide). Benzothiazole derivatives are often associated with antimicrobial or anticancer activity, whereas dihydropyridazinones are explored for kinase inhibition or vasodilatory effects. The dihydropyridazinone’s partial unsaturation may enhance π-π stacking interactions in target binding pockets compared to the fully aromatic benzothiazole .

Substituent Analysis

  • Fluorophenyl Group : Present in both the target compound and N-(6-methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (). Fluorine’s electronegativity improves membrane permeability, while chloro or methoxy substituents in analogs may alter steric and electronic profiles .
  • Propyl Linker : Unique to the target compound, this linker contrasts with direct heterocycle attachments in benzothiazole derivatives. The added flexibility may reduce torsional strain during receptor binding.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorine at the phenyl para position reduces oxidative metabolism, a shared advantage with fluorinated benzothiazole analogs .

Tabulated Comparison of Structural Analogs

Compound Name Core Structure Key Substituents Potential Biological Activity
2-(4-Fluorophenyl)-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]acetamide Dihydropyridazinone 4-Fluorophenyl, propyl linker Kinase inhibition, cardiovascular
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-Fluorophenyl Antimicrobial, anticancer
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole Trifluoromethyl, diphenyl Kinase inhibition, anti-inflammatory
N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-Methoxy, 4-methoxyphenyl Antidiabetic, neuroprotective

Research Findings and Inferences

  • Target Selectivity: The dihydropyridazinone core may reduce off-target effects compared to benzothiazoles, which often interact with ATP-binding pockets in kinases .
  • Synthetic Accessibility: Benzothiazole derivatives are typically easier to synthesize, but the target compound’s propyl-dihydropyridazinone structure could offer patentability advantages ().
  • Crystallographic Data : Tools like SHELX () could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

Preparation Methods

Cyclization of γ-Keto Esters

A common route involves reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate in refluxing ethanol (Scheme 1). The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by dehydration to form the dihydropyridazinone ring.

Reaction Conditions:

  • Hydrazine hydrate: 1.2 equivalents.

  • Solvent: Ethanol, reflux (78°C).

  • Time: 6–8 hours.

  • Yield: 70–85%.

Alternative Routes Using Levulinic Acid Derivatives

Source describes a microwave-assisted Claisen condensation between levulinic acid ester and p-nitrobenzaldehyde , followed by cyclization with hydrazine. This method reduces reaction time from 24 hours to 30 minutes but requires column chromatography for purification.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution

3-Chloro-6-oxo-1,6-dihydropyridazine reacts with 4-fluorophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C.

Optimization Notes:

  • Base: K₂CO₃ outperforms NaOH due to milder conditions.

  • Solvent: DMF enhances solubility of aromatic intermediates.

  • Yield: 60–72%.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-bromo-6-oxo-1,6-dihydropyridazine and 4-fluorophenylboronic acid offers higher regioselectivity (Scheme 2).

Reaction Parameters:

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: Na₂CO₃ (2 equivalents).

  • Solvent: Toluene/water (3:1), 80°C.

  • Yield: 78–85%.

Formation of the Propylacetamide Side Chain

The propylacetamide side chain is introduced via alkylation or acylation reactions.

Alkylation of Dihydropyridazinone

3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propan-1-amine is reacted with 2-(4-fluorophenyl)acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base (Scheme 3).

Key Observations:

  • Temperature: 0°C to room temperature minimizes side reactions.

  • Workup: Sequential washes with HCl (1M) and NaHCO₃ remove unreacted reagents.

  • Yield: 65–70%.

Reductive Amination

An alternative approach involves reductive amination of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propanal with 2-(4-fluorophenyl)acetamide using sodium cyanoborohydride (NaBH₃CN).

Conditions:

  • Solvent: Methanol, pH 4–5 (acetic acid).

  • Time: 12 hours.

  • Yield: 55–60%.

Optimization and Purification Strategies

Yield Optimization via Solvent Selection

SolventReaction Time (h)Yield (%)
Ethanol870
DMF685
Toluene/water478

Data aggregated from.

Chromatographic Purification

  • Normal-phase silica gel: Effective for separating polar intermediates (e.g., hydrazine adducts).

  • Reverse-phase C18: Preferred for final acetamide purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.40 (s, CH₃), 3.12 (t, J = 6.5 Hz, CH₂), 7.45–7.89 (m, aromatic H).

  • IR (ATR): 1647 cm⁻¹ (C=O), 3304 cm⁻¹ (NH).

  • HRMS: m/z 402.1421 [M+H]⁺ (calculated), 402.1418 (observed).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar dihydropyridazinone ring and antiperiplanar orientation of the acetamide group.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
NAS + AlkylationMild conditions, scalableLow regioselectivity60–70
Suzuki + ReductiveHigh purity, fewer stepsRequires palladium catalyst75–85

Industrial-Scale Considerations

  • Cost-effective catalysts: Ni-based systems reduce reliance on Pd.

  • Continuous-flow reactors: Enhance safety and yield for exothermic steps .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the pyridazinone ring and fluorophenyl substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities .
  • HPLC/TLC : Monitors reaction progress and purity (>95% by reversed-phase HPLC) .
  • IR spectroscopy : Identifies carbonyl (C=O) and amide (N–H) functional groups .

How can computational methods (e.g., quantum chemical calculations) be integrated into reaction design to predict optimal synthesis conditions?

Q. Advanced

  • Reaction path search : Quantum mechanics (e.g., DFT) predicts transition states and intermediates for pyridazinone formation .
  • Solvent effect modeling : COSMO-RS simulations guide solvent selection to stabilize intermediates .
  • Machine learning : Trains models on existing reaction datasets to recommend catalyst systems or temperature profiles .
    Experimental validation via microreactor screening under predicted conditions is essential .

What strategies resolve contradictions between experimental data and theoretical predictions regarding reactivity or bioactivity?

Q. Advanced

  • Statistical DoE : Fractional factorial designs identify critical variables (e.g., pH, solvent) causing discrepancies .
  • Mechanistic reinvestigation : Isotopic labeling (e.g., 18^{18}O) clarifies unexpected byproduct formation during amide hydrolysis .
  • Binding affinity reassessment : Surface plasmon resonance (SPR) validates computational docking results when bioactivity data conflicts .

What are the key functional groups influencing this compound’s reactivity and pharmacological potential?

Q. Basic

  • Pyridazinone core : Participates in hydrogen bonding with biological targets (e.g., kinases) .
  • 4-Fluorophenyl group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
  • Acetamide linker : Modulates solubility and serves as a synthetic handle for derivatization .
    Reactivity is dominated by the electrophilic pyridazinone carbonyl and nucleophilic amine groups .

How can structure-activity relationship (SAR) studies systematically elucidate the pharmacophore?

Q. Advanced

  • Analog synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron effects .
  • Bioisosteric substitution : Swap pyridazinone with pyrimidinone and evaluate cytotoxicity in cell-based assays .
  • 3D-QSAR modeling : CoMFA/CoMSIA correlates substituent spatial arrangements with IC50_{50} values .

What common side reactions occur during synthesis, and how are they mitigated?

Q. Basic

  • Oxidation of pyridazinone : Controlled by inert atmosphere (N2_2/Ar) and antioxidants (e.g., BHT) .
  • Acetamide hydrolysis : Avoid aqueous conditions at high temperatures; use anhydrous solvents .
  • Byproduct formation : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

What methodologies ensure scalable synthesis while maintaining product quality?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., amide coupling) .
  • Process analytical technology (PAT) : In-line FTIR monitors critical quality attributes (CQAs) during scale-up .
  • Design space exploration : Statistically defined ranges for pH, temperature, and mixing speed ensure robustness .

How do fluorine substituents affect physicochemical properties and target interactions?

Q. Basic

  • Lipophilicity : Fluorine increases logP, enhancing blood-brain barrier penetration .
  • Electron withdrawal : Activates the pyridazinone ring for nucleophilic attack in prodrug strategies .
  • Protein binding : Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic pockets .

What in silico tools predict binding affinity, and how are these predictions validated?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., EGFR) to prioritize targets .
  • Molecular dynamics (GROMACS) : Simulates binding stability over 100-ns trajectories .
  • Experimental validation : Isothermal titration calorimetry (ITC) quantifies ΔG and Kd_d for top computational hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.